alpha-Arbutin

Catalog No.
S751028
CAS No.
84380-01-8
M.F
C12H16O7
M. Wt
272.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Arbutin

CAS Number

84380-01-8

Product Name

alpha-Arbutin

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol

Molecular Formula

C12H16O7

Molecular Weight

272.25 g/mol

InChI

InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12+/m1/s1

InChI Key

BJRNKVDFDLYUGJ-ZIQFBCGOSA-N

Synonyms

4-Hydroxyphenyl-α-D-glucopyranoside; Hydroquinone O-α-D-Glucopyranoside;

Canonical SMILES

C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC(=CC=C1O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Skin Lightening and Depigmentation:

Alpha-Arbutin is a naturally occurring compound found in various plants, including bearberry and blueberry. Its primary scientific research focus centers on its potential as a skin lightening and depigmentation agent. Studies suggest that alpha-arbutin acts by inhibiting tyrosinase, an enzyme crucial for melanin production in the skin. This inhibition can help reduce hyperpigmentation, age spots, and freckles [].

Several in vitro and in vivo studies support this claim. For instance, a study published in the International Journal of Molecular Sciences demonstrated that alpha-arbutin effectively decreased melanin content and tyrosinase activity in cultured human melanoma cells []. Additionally, an in vivo study on 80 women found that an emulsion containing 1% alpha-arbutin resulted in a faster and more pronounced skin lightening effect compared to other single components at the same concentration [].

Antioxidant Properties:

Beyond its depigmenting effects, research suggests that alpha-arbutin also possesses antioxidant properties. These properties might contribute to wound healing and overall skin health. A study published in the National Institutes of Health's website found that alpha-arbutin enhanced wound healing in human dermal fibroblasts by lowering ROS (reactive oxygen species) and upregulating the insulin/IGF-1 pathway [].

Other Potential Applications:

While the majority of research focuses on alpha-arbutin's effects on skin, some studies explore its potential applications in other areas. A review published in the National Institutes of Health's website suggests that arbutin, including alpha-arbutin, might be beneficial in treating various diseases like central nervous system disorders, osteoporosis, and diabetes, but further research is needed to confirm these potential benefits [].

  • The safety and efficacy of alpha-arbutin can vary depending on the specific application and formulation.
  • More research is needed to fully understand its long-term effects and potential interactions with other medications or supplements.

Alpha-Arbutin is a glycosylated derivative of hydroquinone, characterized by an α-glucosyl bond. It is a white crystalline powder that is soluble in water and has gained popularity in cosmetic formulations due to its skin-lightening properties. Unlike its β-anomer counterpart, α-arbutin exhibits enhanced stability and efficacy in inhibiting melanin synthesis. It is primarily derived from the bearberry plant (Arctostaphylos uva-ursi) but can also be synthesized through various chemical methods .

The primary mechanism of action of alpha-arbutin involves its conversion to hydroquinone in the skin. Hydroquinone acts by inhibiting the enzyme tyrosinase, which is a key player in melanin production. By reducing melanin formation, alpha-arbutin helps lighten hyperpigmentation and even out skin tone [].

  • Irritation: In rare cases, alpha-arbutin may cause skin irritation, particularly at higher concentrations.
  • Ochronosis: Long-term use of high-dose hydroquinone has been linked to ochronosis, a condition characterized by blue-black pigmentation on the face. As alpha-arbutin converts to hydroquinone, there's a theoretical risk of ochronosis with prolonged use of high-concentration alpha-arbutin products.

Alpha-Arbutin functions primarily as a competitive inhibitor of the enzyme tyrosinase, crucial for melanin production. The inhibition occurs at the L-tyrosine binding site of the enzyme, preventing the conversion of L-tyrosine into L-DOPA and subsequently into melanin. Studies indicate that α-arbutin can significantly reduce melanin synthesis in human melanoma cells in a concentration-dependent manner . Additionally, α-arbutin undergoes hydrolysis in acidic conditions to yield hydroquinone and glucose, further influencing its biological activity .

Alpha-Arbutin exhibits notable biological activities, particularly its ability to inhibit melanogenesis. It has been shown to reduce melanin production in various cell types, including human keratinocytes and melanoma cells. In vitro studies reveal that α-arbutin can inhibit UV-induced activation of nuclear factor-kappaB in human keratinocytes, suggesting its potential protective effects against UV radiation-induced skin damage . Furthermore, it has demonstrated antioxidant properties by reducing reactive oxygen species levels during melanogenesis .

The synthesis of α-arbutin can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing transglycosylation enzymes to catalyze the formation of α-glucosyl bonds from hydroquinone and glucose.
  • Chemical Synthesis: Involves reactions such as the coupling of acetobromoglucose with hydroquinone under alkaline conditions or via Lewis acid catalysis, yielding both α- and β-arbutin .
  • Extraction: Although less common for large-scale production, α-arbutin can be extracted from natural sources like bearberry leaves.

Alpha-Arbutin is predominantly used in cosmetic products aimed at skin lightening and hyperpigmentation treatment. Its applications include:

  • Skin Lightening Agents: Reducing dark spots and uneven skin tone.
  • Anti-Aging Products: Due to its antioxidant properties.
  • Sunscreens: As an adjunct ingredient to mitigate UV-induced pigmentation .

Research indicates that α-arbutin interacts with various cellular pathways involved in melanogenesis. It acts on tyrosinase without significantly altering its mRNA expression levels, indicating a direct enzymatic inhibition mechanism rather than transcriptional regulation . Moreover, α-arbutin has been shown to enhance the effects of other skin-lightening agents when used in combination, making it a valuable component in multi-ingredient formulations .

Several compounds share structural similarities with alpha-arbutin, each exhibiting unique characteristics:

CompoundStructure TypeMelanogenesis InhibitionStabilityUnique Feature
Beta-ArbutinHydroquinone GlycosideModerateLess stable than αMore commonly found in nature
HydroquinonePhenolic CompoundStrongSensitive to lightPotent but controversial due to toxicity
Kojic AcidNatural ProductStrongStableDerived from fungi; also an antioxidant
Licorice ExtractNatural ProductModerateStableContains glabridin which inhibits tyrosinase

Alpha-arbutin stands out due to its superior stability compared to beta-arbutin and hydroquinone while providing effective inhibition of melanin synthesis without significant cytotoxicity .

The journey of alpha-arbutin discovery traces back to early 20th-century chemical synthesis efforts, with foundational work by C. Mannich in 1912 who first achieved the synthesis of arbutin through a multi-step glucose-based process. However, this initial approach resulted in poor overall yields despite establishing purification protocols for the compound. The precise structural characterization of arbutin was not completed until the latter half of the 20th century, culminating in comprehensive analyses using Nuclear Magnetic Resonance, Infrared, and UV/Vis spectroscopic measurements, along with circular dichroism data and X-ray structure determination.

The development of alpha-arbutin as a distinct entity from naturally occurring β-arbutin represents a significant milestone in synthetic biochemistry. Unlike β-arbutin, which can be extracted from natural sources such as bearberry plants (Arctostaphylos uva-ursi), alpha-arbutin does not occur naturally and must be produced through synthetic or biotechnological processes. The commercial development of alpha-arbutin gained momentum in 2002 when it began being sold worldwide as a skin-lightening cosmetic ingredient, with Ezaki Glico Co., Ltd. establishing the first industrial production process using their proprietary transglycosylation enzyme.

The historical significance of alpha-arbutin extends beyond its cosmetic applications. The compound emerged during a period when the cosmetic industry was seeking safer alternatives to hydroquinone, which despite its effectiveness as a skin-lightening agent, carried concerns regarding skin sensitization, melanocytotoxicity from oxidative byproducts, and the risk of exogenous ochronosis. Alpha-arbutin's development addressed these safety concerns while maintaining therapeutic efficacy.

Significance in Biochemical Research

Alpha-arbutin has established substantial significance in biochemical research, particularly in melanogenesis studies and enzyme inhibition mechanisms. The compound's primary biochemical importance lies in its function as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. Research has demonstrated that alpha-arbutin exhibits dual mechanisms of action, affecting both monophenolase and diphenolase activities of tyrosinase, though with different outcomes for each enzymatic pathway.

The biochemical research surrounding alpha-arbutin has revealed its superior inhibitory properties compared to related compounds. Studies have shown that alpha-arbutin demonstrates an IC50 value of 1.0 mMol for human tyrosinase inhibition, compared to 9.0 mMol for β-arbutin, indicating nine times greater potency. This enhanced efficacy has been attributed to the compound's perfect affinity to the active site of tyrosinase, as demonstrated through density functional theory-optimized structures and electrostatic potential calculations.

Beyond tyrosinase inhibition, alpha-arbutin research has expanded into broader applications including antioxidant activity assessments and studies of its function as an attenuator of LPS-induced lung injury via the Sirt1/Nrf2/NF-kBp65 pathway. These investigations have broadened the understanding of alpha-arbutin's biological activities beyond skin lightening applications, suggesting potential therapeutic applications in inflammatory conditions.

The compound's significance in biotechnological research has grown substantially with the development of enzymatic production methods. Recent advances include the creation of whole-cell biocatalytic systems using engineered Escherichia coli strains that can produce alpha-arbutin directly from benzene through cascade reactions, achieving yields of 80-83%. These biotechnological developments represent important steps toward sustainable and environmentally friendly production methods.

Classification and Nomenclature

Alpha-arbutin belongs to the chemical class of glycosylated hydroquinones, specifically classified as a hydroquinone β-D-glucopyranoside with an α-anomer configuration. The compound's systematic name is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol, reflecting its complex stereochemical structure. Alternative nomenclature includes 4-hydroxyphenyl alpha-D-glucopyranoside and α-D-glucopyranoside, 4-hydroxyphenyl.

The molecular formula of alpha-arbutin is C₁₂H₁₆O₇ with a molecular weight of 272.25 g/mol. The compound is assigned CAS number 84380-01-8, which distinguishes it from other arbutin isomers and related compounds. In regulatory contexts, alpha-arbutin is recognized under various identifiers including DrugBank accession number DB14109 and PubChem CID 158637.

The structural classification of alpha-arbutin emphasizes its relationship to both glucose and hydroquinone moieties. The compound features a glucose molecule bound to hydroquinone through an α-glucosyl bond, which differentiates it from β-arbutin that contains a β-glucosyl bond. This stereochemical difference is crucial for the compound's enhanced biological activity and stability characteristics.

In terms of pharmaceutical classification, alpha-arbutin is categorized as both an approved and experimental small molecule according to DrugBank classifications. The compound falls under the broader category of cosmetic and pharmaceutical ingredients used for dermatological applications, specifically for hyperpigmentation treatment and skin lightening purposes.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-0.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

272.08960285 g/mol

Monoisotopic Mass

272.08960285 g/mol

Heavy Atom Count

19

Appearance

White Solid

Melting Point

204-206 °C

UNII

72VUP07IT5

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

84380-01-8

Wikipedia

Alpha-Arbutin

Dates

Modify: 2023-08-15

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